molecular formula C12H9F2NO3 B12839268 Ethyl 4,7-difluoro-3-formyl-1H-indole-2-carboxylate

Ethyl 4,7-difluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B12839268
M. Wt: 253.20 g/mol
InChI Key: GRJJCQMWPQLNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,7-difluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of two fluorine atoms at positions 4 and 7, a formyl group at position 3, and an ethyl ester at position 2 of the indole ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,7-difluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3.

    Esterification: The final step involves esterification using ethanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like KMnO4 or H2O2.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4,7-difluoro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4,7-difluoro-3-formyl-1H-indole-2-carboxylate is primarily determined by its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

  • Ethyl 4,6-difluoro-1H-indole-2-carboxylate
  • Ethyl 3-formyl-1H-indole-2-carboxylate
  • Ethyl 4-fluoro-1H-indole-2-carboxylate

Comparison: Ethyl 4,7-difluoro-3-formyl-1H-indole-2-carboxylate is unique due to the specific positioning of the fluorine atoms and the formyl group. This unique arrangement imparts distinct chemical and biological properties, such as enhanced reactivity and binding affinity. Compared to its analogs, this compound may exhibit superior biological activity and stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H9F2NO3

Molecular Weight

253.20 g/mol

IUPAC Name

ethyl 4,7-difluoro-3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)10-6(5-16)9-7(13)3-4-8(14)11(9)15-10/h3-5,15H,2H2,1H3

InChI Key

GRJJCQMWPQLNCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.